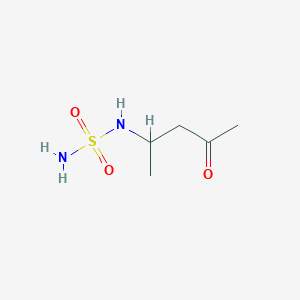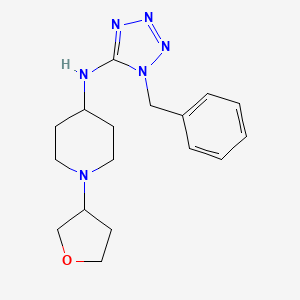
2-Oxo-4-(sulfamoylamino)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-4-(sulfamoylamino)pentane, also known as OSP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OSP is a sulfonamide derivative that has shown promise as an inhibitor of various enzymes, including carbonic anhydrases, which are involved in many physiological processes. In
Mecanismo De Acción
The mechanism of action of 2-Oxo-4-(sulfamoylamino)pentane involves its binding to the zinc ion in the active site of carbonic anhydrases. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is an important step in many physiological processes. Inhibition of carbonic anhydrases by this compound has been shown to have anti-tumor and anti-glaucoma effects.
Biochemical and Physiological Effects
In addition to its potential applications in drug development, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to inhibit the activity of other enzymes, such as urease and β-lactamase. It has also been shown to have anti-inflammatory and antioxidant effects. These effects suggest that this compound could have potential applications in the treatment of various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Oxo-4-(sulfamoylamino)pentane is its high purity and yield, which makes it suitable for use in lab experiments. This compound is also relatively stable and can be stored for long periods of time without degrading. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-Oxo-4-(sulfamoylamino)pentane. One direction is the development of new drugs that target carbonic anhydrases using this compound as a lead compound. Another direction is the study of this compound's effects on other enzymes and physiological processes. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound. Finally, the study of this compound's potential applications in the treatment of various diseases and conditions could lead to the development of new therapies.
Métodos De Síntesis
The synthesis of 2-Oxo-4-(sulfamoylamino)pentane involves the reaction of 4-amino-2-pentanone with sulfamic acid in the presence of acetic anhydride. The resulting product is a white crystalline solid that can be purified through recrystallization. This method has been reported to yield this compound in high purity and yield.
Aplicaciones Científicas De Investigación
2-Oxo-4-(sulfamoylamino)pentane has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of diseases such as cancer and glaucoma. This compound has been shown to inhibit carbonic anhydrases, which are enzymes that play a role in the growth and spread of cancer cells and the regulation of intraocular pressure in the eye. Inhibition of carbonic anhydrases by this compound could lead to the development of new drugs that target these enzymes.
Propiedades
IUPAC Name |
2-oxo-4-(sulfamoylamino)pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-4(3-5(2)8)7-11(6,9)10/h4,7H,3H2,1-2H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPPUFYUWIODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
![1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
![7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)
![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7439499.png)
![3-cyclopropyl-1-ethyl-N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7439507.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439508.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)